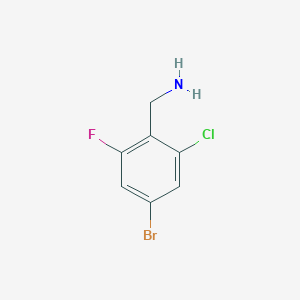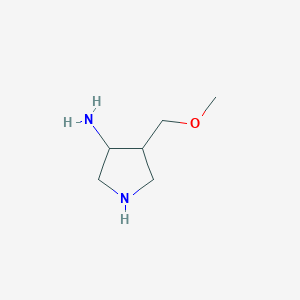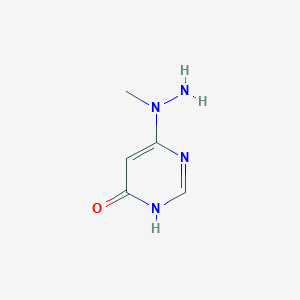
6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylhydrazinyl group at the 6-position and a keto group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one typically involves the reaction of 4-chloropyrimidine with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylhydrazinyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylhydrazinyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidinones.
Applications De Recherche Scientifique
6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a heterocyclic ring and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazinyl group allows for unique interactions with biological targets, differentiating it from other similar heterocyclic compounds.
Propriétés
Formule moléculaire |
C5H8N4O |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-[amino(methyl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H8N4O/c1-9(6)4-2-5(10)8-3-7-4/h2-3H,6H2,1H3,(H,7,8,10) |
Clé InChI |
TZCFNUWFULKAOT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=O)NC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


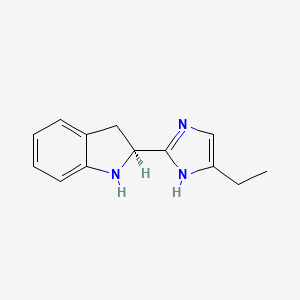

![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
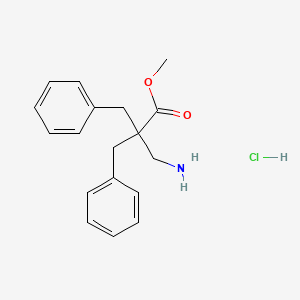
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
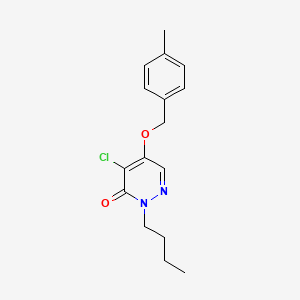
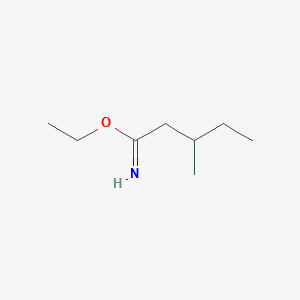
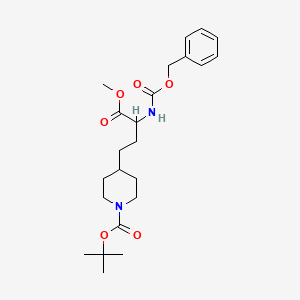
![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
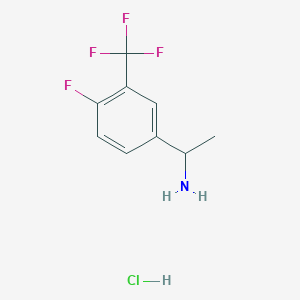
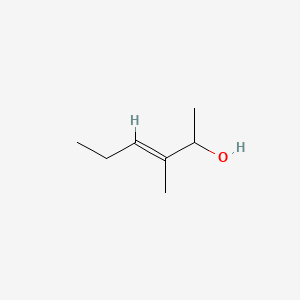
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)
